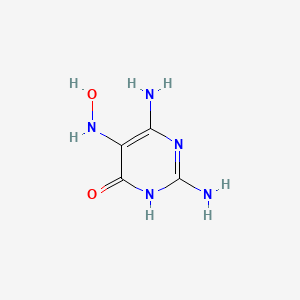

2,6-Diamino-5-(hydroxyamino)pyrimidin-4(1H)-one

Description

Properties

CAS No. |

114687-24-0 |

|---|---|

Molecular Formula |

C4H7N5O2 |

Molecular Weight |

157.13 g/mol |

IUPAC Name |

2,4-diamino-5-(hydroxyamino)-1H-pyrimidin-6-one |

InChI |

InChI=1S/C4H7N5O2/c5-2-1(9-11)3(10)8-4(6)7-2/h9,11H,(H5,5,6,7,8,10) |

InChI Key |

KUBMJLKQPTYPBB-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(N=C(NC1=O)N)N)NO |

Origin of Product |

United States |

Preparation Methods

Acylation of 2,4-Diamino-5-nitroso-6-hydroxypyrimidine

A patented method describes the preparation of 2,6-diamino-5-(hydroxyamino)pyrimidin-4(1H)-one via acylation of 2,4-diamino-5-nitroso-6-hydroxypyrimidine in formamide and water under catalytic conditions. The process involves:

- Heating 2,4-diamino-5-nitroso-6-hydroxypyrimidine with formamide and water.

- Using catalysts such as sodium thiosulfate, sodium metabisulfite, sodium dithionite, or sodium sulfite (optimal catalyst loading 5–20% by weight).

- Reaction temperature is initially raised to 60–90 °C, then slowly increased to 95–120 °C.

- Ammonia and carbon dioxide generated are absorbed or removed, improving safety and environmental impact.

- After reaction completion, the mixture is cooled to crystallize the product, which is then filtered and dried.

This method achieves high conversion rates, excellent atom economy, and reduced waste generation.

| Parameter | Range/Value | Notes |

|---|---|---|

| Catalyst type | Sodium thiosulfate, metabisulfite, dithionite, sulfite | Sodium metabisulfite preferred |

| Catalyst loading | 5–20% (wt) | 10–15% optimal |

| Molar ratio (nitrosopyrimidine:formamide:water) | 1 : 3–6 : 3–15 | Preferably 1 : 3–4 : 6–9 |

| Temperature (step 1) | 60–90 °C | 1–3 hours |

| Temperature (step 2) | 95–120 °C | 2–4 hours |

| Workup | Cooling, crystallization, filtration, drying | Efficient isolation of product |

This method is industrially scalable and environmentally considerate, producing ammonium sulfate as a useful byproduct.

Synthesis from 2,6-Diamino-4-hydroxypyrimidine

Another approach starts from 2,6-diamino-4-hydroxypyrimidine, which can be synthesized by condensation of guanidine with ethyl cyanoacetate under basic conditions, followed by:

- Chlorination with phosphorus oxychloride (POCl3) to form 2,4-diamino-6-chloropyrimidine.

- Subsequent nucleophilic substitution and oxidation steps to introduce the hydroxyamino group at the 5-position.

- Oxidation can be catalyzed by tungstate with hydrogen peroxide as oxidant, yielding pyrimidine N-oxides, which are intermediates toward hydroxyamino derivatives.

This method involves:

| Step | Reagents/Conditions | Yield/Notes |

|---|---|---|

| 2,6-Diamino-4-hydroxypyrimidine synthesis | Guanidinium chloride + methyl cyanoacetate, sodium methoxide, reflux | 95% yield, mp 286 °C (decomp.) |

| Chlorination | POCl3, 100–105 °C, 8 h | 85% yield, mp 200 °C (decomp.) |

| Oxidation | Sodium tungstate dihydrate, H2O2, 70–75 °C, 4–5 h | Formation of 2,4-diamino-6-chloropyrimidine-3-oxide |

This route is well-documented for producing intermediates that can be further transformed into hydroxyamino derivatives.

Multi-step Functionalization via Chlorination and Substitution

A synthetic sequence reported involves:

- Conversion of 2,4-diamino-6-hydroxypyrimidine to 2,4-diamino-6-chloropyrimidine by treatment with POCl3.

- Subsequent nucleophilic substitution reactions to introduce desired substituents.

- Controlled oxidation or nitrosation to install the hydroxyamino group at the 5-position.

This method benefits from:

- High purity intermediates without chromatography.

- Good yields (e.g., 85% for chlorination step).

- Use of mild reaction conditions and common reagents.

This approach is suitable for preparing derivatives structurally related to this compound.

Comparative Summary of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Conditions | Advantages | Yield/Notes |

|---|---|---|---|---|---|

| Acylation of nitrosopyrimidine | 2,4-Diamino-5-nitroso-6-hydroxypyrimidine | Formamide, water, sodium metabisulfite | 60–120 °C, 3–7 h | High atom economy, low waste | High conversion, scalable |

| From 2,6-Diamino-4-hydroxypyrimidine | Guanidine + ethyl cyanoacetate | POCl3, sodium tungstate, H2O2 | Reflux, 70–105 °C | Well-established, high purity | 85–95% yields in steps |

| Chlorination and substitution | 2,4-Diamino-6-hydroxypyrimidine | POCl3, nucleophiles | Room temp to reflux | Pure intermediates, no chromatography | Good yields, versatile |

Research Findings and Practical Considerations

- The acylation method using formamide and catalytic sodium metabisulfite is notable for its environmental benefits, including reduced hazardous waste and recovery of ammonium salts as byproducts.

- The use of tungstate-catalyzed oxidation with hydrogen peroxide provides a mild and selective oxidation route to pyrimidine N-oxides, which are key intermediates for hydroxyamino derivatives.

- Reaction parameters such as temperature, catalyst loading, and molar ratios critically influence yield and purity, requiring careful optimization.

- Crystallization and filtration steps are essential for isolating high-purity products suitable for pharmaceutical applications.

- The synthetic routes are adaptable for scale-up, with documented examples of multi-kilogram batch preparations.

Chemical Reactions Analysis

Types of Reactions

2,6-Diamino-5-(hydroxyamino)pyrimidin-4(1H)-one undergoes various chemical reactions, including:

Oxidation: The hydroxyamino group can be oxidized to form nitroso derivatives.

Reduction: The compound can be reduced to form amino derivatives.

Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

Oxidation: Nitroso derivatives.

Reduction: Amino derivatives.

Substitution: Substituted pyrimidines with various functional groups.

Scientific Research Applications

2,6-Diamino-5-(hydroxyamino)pyrimidin-4(1H)-one has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.

Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-Diamino-5-(hydroxyamino)pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Core

2,6-Diamino-5-{[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}-pyrimidin-4(1H)-one (Compound 18b)

- Structure : Features a sulfonamido phenylazo group at position 5 instead of hydroxylamine.

- Molecular Formula : C₁₆H₁₇N₉O₃S (MW: 415.43 g/mol) .

- Synthesis : Yield of 61% via condensation reactions .

- Properties :

2,6-Diamino-5-nitroso-1H-pyrimidin-4-one

- Structure: Substitutes hydroxylamine with a nitroso (-NO) group at position 3.

- Molecular Formula : C₄H₅N₅O₂ (MW: 179.12 g/mol) .

- Properties :

Vicine (2,6-Diamino-5-(β-D-glucopyranosyloxy)-4(1H)-pyrimidinone)

- Structure: Contains a β-D-glucopyranosyloxy group at position 4.

- Molecular Formula : C₁₁H₁₆N₄O₇ (MW: 316.27 g/mol) .

- Applications : A phytotoxin found in fava beans, acting as a pro-oxidant via glycosidic hydrolysis to release toxic divicine .

- Key Difference : Glycosylation improves water solubility but reduces membrane permeability compared to the target compound.

Side-Chain Modifications

2,6-Diamino-5-[(2-substituted phenylamino)ethyl]pyrimidin-4(3H)-one Derivatives

- Structure: Ethyl side chain with substituted phenylamino groups at position 5 .

- Synthesis : Prepared via reductive methylation (yields: 61–65%) .

- Activity :

- Key Difference : The ethyl side chain enables hydrophobic interactions with enzyme active sites, unlike the hydroxylamine group in the target compound.

2,6-Diamino-5-(2,2-diethoxyethyl)pyrimidin-4-ol

Research Implications and Gaps

- Structural-Activity Relationships (SAR) : The hydroxylamine group in the target compound may favor radical scavenging or metal chelation, contrasting with sulfonamide (antibacterial) or glycosidic (phytotoxic) moieties in analogs.

- Synthetic Challenges : Higher purity (≥99%) is achieved in nitroso derivatives , suggesting optimization opportunities for the target compound.

- Biological Data : Empirical studies on the target compound’s enzyme inhibition or antimicrobial activity are critically needed.

Biological Activity

2,6-Diamino-5-(hydroxyamino)pyrimidin-4(1H)-one, also known as 2,4-diamino-6-hydroxypyrimidine (DAHP), is a compound of significant interest due to its biological activity, particularly in the context of its role as a precursor in the biosynthesis of folate and other essential biomolecules. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C4H6N4O

- Molecular Weight : 126.12 g/mol

- CAS Number : 56-06-4

- IUPAC Name : 2,6-diaminopyrimidin-4(1H)-one

DAHP acts primarily as an inhibitor of the enzyme dihydropteroate synthase (DHPS) , which is crucial in the folate biosynthetic pathway. By inhibiting this enzyme, DAHP can effectively reduce the synthesis of folate, which is vital for DNA synthesis and repair. This mechanism is particularly relevant in the context of antimicrobial and anticancer therapies.

Antimicrobial Activity

DAHP has been studied for its antimicrobial properties, particularly against bacterial pathogens. It has shown effectiveness in inhibiting the growth of various Gram-positive and Gram-negative bacteria. The inhibition is attributed to its interference with folate metabolism in bacteria.

Anticancer Properties

Research indicates that DAHP exhibits potential anticancer activity by inducing apoptosis in cancer cells through:

- Inhibition of DHPS : This leads to reduced folate levels, impairing DNA synthesis in rapidly dividing cancer cells.

- DNA Binding : DAHP has demonstrated the ability to bind to DNA, which may contribute to its cytotoxic effects against tumor cells.

Study on Antimicrobial Activity

A study published in Antimicrobial Agents and Chemotherapy evaluated the efficacy of DAHP against various bacterial strains. The results indicated that DAHP had a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL against tested strains, highlighting its potential as an antimicrobial agent .

Anticancer Activity Research

In a study focusing on cancer cell lines, DAHP was tested for its ability to induce apoptosis. The findings revealed that treatment with DAHP resulted in a significant increase in apoptotic cell populations compared to untreated controls. The study suggested that DAHP's mechanism involved activation of caspase pathways .

Data Tables

| Parameter | Value |

|---|---|

| Chemical Formula | C4H6N4O |

| Molecular Weight | 126.12 g/mol |

| CAS Number | 56-06-4 |

| MIC (against E. coli) | 64 µg/mL |

| IC50 (cancer cells) | 15 µM |

Q & A

Q. Q1. What are the key physicochemical properties of 2,6-Diamino-5-(hydroxyamino)pyrimidin-4(1H)-one, and how do they influence experimental design?

The compound’s solubility, stability, and acidity are critical for experimental reproducibility. For instance, its limited water solubility (as noted in structurally similar pyrimidine derivatives) necessitates polar aprotic solvents like DMSO for dissolution . Stability under varying pH and temperature conditions should be assessed via HPLC or NMR to avoid decomposition during reactions. Methodologically, pre-experimental characterization (e.g., thermogravimetric analysis) is recommended to establish baseline parameters for reaction design .

Q. Q2. What synthetic pathways are validated for producing this compound, and how do intermediates affect yield optimization?

Synthesis often involves multi-step functionalization of pyrimidine precursors. For example, hydroxylamine introduction at the 5-position requires careful control of pH and temperature to avoid over-oxidation. Intermediate purification (via column chromatography or recrystallization) is critical, as residual byproducts (e.g., unreacted 4,6-dihydroxypyrimidine derivatives) can reduce final yield . Factorial design experiments (e.g., varying molar ratios of reactants) can systematically optimize reaction conditions .

Advanced Research Questions

Q. Q3. How can computational methods resolve contradictions in proposed reaction mechanisms for hydroxylamino-group functionalization?

Discrepancies between experimental and theoretical data (e.g., unexpected regioselectivity) may arise from incomplete transition-state modeling. Quantum chemical calculations (e.g., DFT) can simulate reaction pathways, identifying energy barriers and intermediates . For example, comparing computed activation energies with experimental kinetic data helps validate or refine mechanistic hypotheses. Collaborative workflows integrating computational and experimental teams are essential for resolving such contradictions .

Q. Q4. What advanced analytical techniques are required to characterize the tautomeric equilibria of this compound in solution?

Tautomerism in hydroxyamino-pyrimidines complicates structural elucidation. High-resolution NMR (e.g., -labeled studies) and variable-temperature IR spectroscopy can track dynamic equilibria . For solid-state characterization, X-ray crystallography paired with Hirshfeld surface analysis quantifies intermolecular interactions stabilizing specific tautomers .

Q. Q5. How do steric and electronic effects influence the compound’s reactivity in nucleophilic substitution reactions?

The electron-donating amino and hydroxyamino groups at positions 2, 5, and 6 activate the pyrimidine ring toward electrophilic attack. Steric hindrance at the 4-position (due to the ketone group) may limit accessibility for bulky reagents. Experimental validation via Hammett plots (correlating substituent effects with reaction rates) and computational Fukui indices (predicting reactive sites) can guide substrate selection .

Methodological Challenges

Q. Q6. How should researchers address discrepancies in spectroscopic data between synthesized batches?

Batch-to-batch variations often stem from impurities or incomplete purification. Implement a tiered analytical protocol:

Initial screening : UV-Vis and NMR for gross structural confirmation.

Advanced validation : LC-MS for purity assessment and HRMS for exact mass matching .

Comparative analysis : Use reference standards (e.g., commercially available pyrimidine analogs) to calibrate instrumentation .

Q. Q7. What strategies mitigate degradation of this compound during long-term storage?

Degradation pathways (e.g., oxidation of the hydroxyamino group) require inert storage conditions. Recommendations:

- Lyophilization under argon to prevent moisture uptake.

- Storage at ≤-20°C in amber vials with desiccants.

- Periodic stability testing via accelerated aging studies (e.g., 40°C/75% RH for 6 months) .

Data Interpretation and Theoretical Frameworks

Q. Q8. How can researchers reconcile conflicting bioactivity results in different assay systems?

Contradictions may arise from assay-specific variables (e.g., pH, co-solvents). Apply a standardized protocol:

Control normalization : Include internal standards (e.g., known enzyme inhibitors) across assays.

Meta-analysis : Pool data from orthogonal assays (e.g., enzymatic vs. cell-based) to identify trends.

Mechanistic modeling : Use kinetic binding studies (e.g., SPR) to differentiate direct vs. indirect effects .

Q. Q9. What role does factorial design play in optimizing catalytic systems for pyrimidine derivatives?

Factorial design allows simultaneous testing of multiple variables (e.g., catalyst loading, solvent polarity). For example, a 2 design (three factors at two levels) efficiently identifies optimal conditions for cross-coupling reactions. Post-hoc ANOVA analysis quantifies the significance of each factor, reducing trial-and-error experimentation .

Computational and Experimental Integration

Q. Q10. How can machine learning models enhance the prediction of synthetic routes for novel pyrimidine analogs?

Train models on existing reaction databases (e.g., Reaxys) using descriptors like atom-pair fingerprints and reaction yields. Transfer learning from related heterocyclic systems (e.g., purines) improves predictive accuracy for rare reactions. Experimental validation via high-throughput screening (HTS) ensures model robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.